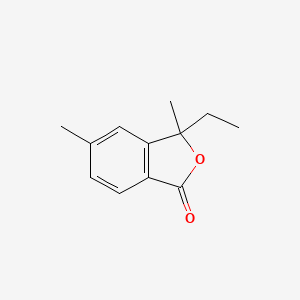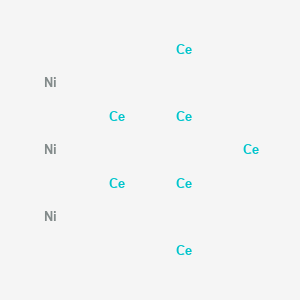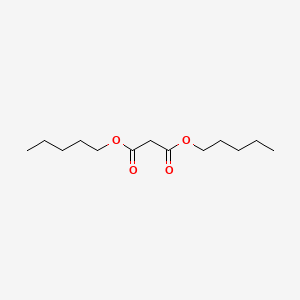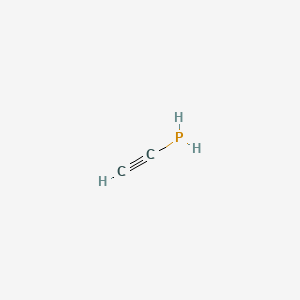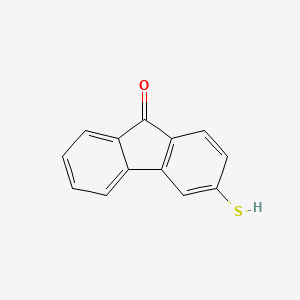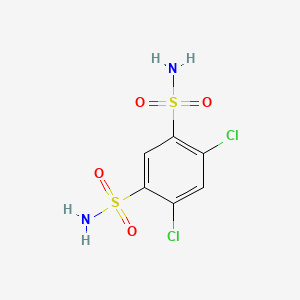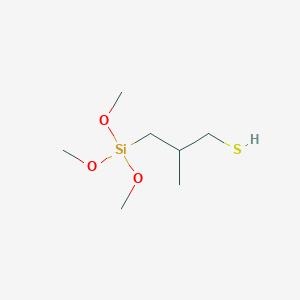
2-Methyl-3-(trimethoxysilyl)propane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is an organosilicon compound with the molecular formula C₆H₁₆O₃SSiThis compound is characterized by the presence of a thiol group (-SH) and a trimethoxysilyl group (-Si(OCH₃)₃), making it a versatile reagent in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane group. The general reaction is as follows:
Cl-(CH2)3-Si(OCH3)3+NaSH→HS-(CH2)3-Si(OCH3)3+NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
2-Methyl-3-(trimethoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Silanes with different functional groups.
科学的研究の応用
2-Methyl-3-(trimethoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
作用機序
The mechanism of action of 2-Methyl-3-(trimethoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and various substrates. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s ability to modify surfaces and enhance adhesion .
類似化合物との比較
Similar Compounds
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidoxypropyl)trimethoxysilane
Uniqueness
2-Methyl-3-(trimethoxysilyl)propane-1-thiol is unique due to the presence of both a thiol group and a trimethoxysilyl group, which allows it to participate in a wide range of chemical reactions and applications. The thiol group provides reactivity towards metals and other thiol-reactive species, while the trimethoxysilyl group enables surface modification and coupling with various substrates .
特性
CAS番号 |
13821-71-1 |
|---|---|
分子式 |
C7H18O3SSi |
分子量 |
210.37 g/mol |
IUPAC名 |
2-methyl-3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C7H18O3SSi/c1-7(5-11)6-12(8-2,9-3)10-4/h7,11H,5-6H2,1-4H3 |
InChIキー |
NYLOHBUGPHJQSL-UHFFFAOYSA-N |
正規SMILES |
CC(C[Si](OC)(OC)OC)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


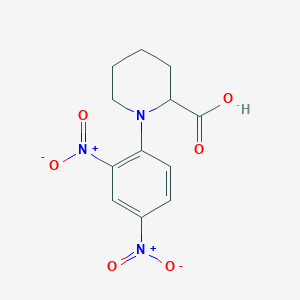
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
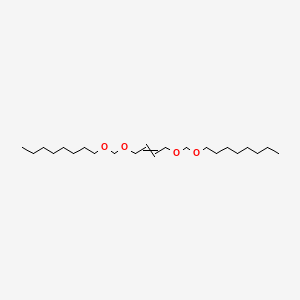
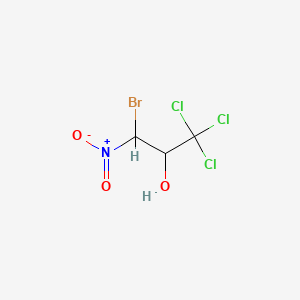
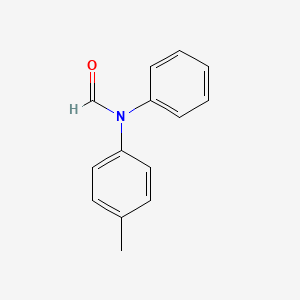

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
